molecular formula C17H16FN3OS2 B2414225 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1209242-55-6

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2414225
CAS No.: 1209242-55-6
M. Wt: 361.45
InChI Key: OVPRAJMOVCCCPN-UHFFFAOYSA-N
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Description

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the thiazole derivative with thiophene-2-yl isocyanate under controlled conditions to form the desired urea compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, where halogen atoms can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-(2-(3-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(furan-2-yl)urea: Here, the thiophene ring is replaced by a furan ring, which can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-11-14(7-8-19-17(22)21-15-6-3-9-23-15)24-16(20-11)12-4-2-5-13(18)10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRAJMOVCCCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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